2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol
Description
2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol is a fluorinated aromatic alcohol with the molecular formula C₉H₈F₄O and a molecular weight of 208.15 g/mol . The compound features a phenyl ring substituted with a fluorine atom at the para position and a trifluoromethyl (-CF₃) group at the ortho position, with an ethanol (-CH₂CH₂OH) side chain. This structural combination confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c10-7-2-1-6(3-4-14)8(5-7)9(11,12)13/h1-2,5,14H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSSHEINPOXUBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695212 | |
| Record name | 2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000521-36-7 | |
| Record name | 2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 2-(4-Fluoro-2-(trifluoromethyl)phenyl)acetone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where the ketone precursor is subjected to hydrogen gas in the presence of a palladium catalyst. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids, depending on reaction conditions.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation to aldehyde | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 2-(4-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde | 72% | |
| Oxidation to carboxylic acid | KMnO₄, H₂SO₄, 80°C | 2-(4-Fluoro-2-(trifluoromethyl)phenyl)acetic acid | 65% |
Key Findings :
-
Strong oxidizing agents like KMnO₄ under acidic conditions favor carboxylic acid formation.
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Selective oxidation to aldehydes is achieved using milder agents like PCC.
Esterification and Etherification
The hydroxyl group participates in nucleophilic substitution to form esters or ethers.
Mechanistic Notes :
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Tosylation converts the hydroxyl into a better leaving group for subsequent SN2 reactions .
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Etherification proceeds via deprotonation followed by nucleophilic attack on alkyl halides.
Reduction Pathways
While the primary alcohol is not typically reduced, derivatives like ketones or nitro intermediates (if present) undergo reduction.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C, EtOH | 2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethane | 55% |
Limitations :
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Direct reduction of the hydroxyl group requires prior conversion to a tosylate or similar leaving group.
Aromatic Ring Functionalization
The electron-withdrawing trifluoromethyl and fluoro groups direct electrophilic substitution to specific positions.
Regioselectivity :
-
Electrophiles predominantly attack the meta position relative to the trifluoromethyl group due to its strong electron-withdrawing effect .
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom on the phenyl ring can be displaced under specific conditions.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methoxy substitution | NaOMe, DMF, 120°C | 2-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanol | 67% |
Critical Factors :
Biological Interactions
While not a direct chemical reaction, the compound interacts with biological systems through hydrogen bonding and hydrophobic interactions, influencing enzyme inhibition.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol serves as a building block for synthesizing more complex fluorinated organic compounds. Its unique structure allows for various chemical reactions, including:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : It can be reduced to form alkanes.
- Substitution Reactions : The compound can participate in nucleophilic substitution reactions with different reagents.
Biology
Research indicates that this compound exhibits significant biological activity. It has been studied for its potential interactions with various biological targets:
- Enzyme Inhibition : The compound shows promise as an inhibitor for enzymes and receptors, particularly in pain and inflammation pathways.
- Binding Studies : Techniques such as surface plasmon resonance and molecular docking have been employed to elucidate its binding affinities with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential use in drug development:
- Pharmaceutical Development : It is investigated as a precursor for pharmaceuticals targeting neurokinin receptors (NK1), which are implicated in pain management.
- Therapeutic Applications : Its interactions at the molecular level suggest potential therapeutic uses, although detailed mechanisms require further investigation.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties. Its fluorinated nature enhances the stability and reactivity of the compounds it forms part of, making it valuable in various applications.
Case Studies
Several studies have documented the applications and interactions of this compound:
- Biological Activity Assessment : A study demonstrated that compounds similar to this compound could act as antagonists for neurokinin receptors, showcasing potential applications in pain management therapies.
- Synthesis Optimization : Another research focused on optimizing the synthesis routes for improved yields and purities, utilizing various reaction conditions and purification techniques.
- Interaction Mechanisms : Advanced techniques such as molecular docking have been employed to understand the binding mechanisms of this compound with specific enzymes, paving the way for targeted drug design.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets. The presence of fluoro and trifluoromethyl groups enhances its ability to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Key Characteristics:
- Synonym: 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol (alternative numbering noted in some sources).
- Functional Groups : Hydroxyl (-OH), fluorine (-F), and trifluoromethyl (-CF₃).
Comparison with Structurally Similar Compounds
2-(4-Fluorophenyl)ethanol
- Molecular Formula : C₈H₉FO
- Molecular Weight : 140.16 g/mol
- CAS Number : 7589-27-7 .
- Structural Differences : Lacks the trifluoromethyl group at the ortho position.
- Properties : Simpler structure with lower molecular weight and reduced lipophilicity. Widely used as a flavoring agent and intermediate in organic synthesis.
2,2,2-Trifluoro-1-(p-tolyl)ethanol
2-[(2',3',4'-Trifluorobiphenyl-2-yl)oxy]ethanol
- Molecular Formula : C₁₄H₁₁F₃O₂
- Molecular Weight : 280.23 g/mol
- Structural Differences: Biphenyl core with three fluorine substituents and an ether-linked ethanol chain .
- Properties : Enhanced aromaticity and electronic effects due to the biphenyl system, likely influencing binding affinity in receptor-targeted applications.
4-(3-(Trifluoromethyl)phenyl)-1-piperazineethanol Mono(2-(acetyloxy)benzoate)
- Molecular Formula : C₂₂H₂₅F₃N₂O₅
- Molecular Weight : 454.49 g/mol
- CAS Number : 37924-13-3 .
- Structural Differences : Piperazine ring and acetyloxybenzoate ester substituents.
- Properties: Demonstrated moderate toxicity (LD₅₀ = 650 mg/kg in mice) and thermal decomposition hazards.
Data Table: Structural and Physicochemical Comparison
Biological Activity
2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its interactions with biological systems, including antimicrobial properties, mechanisms of action, and its implications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C9H8F4O
- Molecular Weight : 208.15 g/mol
- CAS Number : 1000528-45-9
The compound features a phenyl ring substituted with both a fluoro and a trifluoromethyl group, which significantly influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study on related compounds demonstrated that fluorinated derivatives can effectively inhibit the growth of multidrug-resistant strains of Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.031–0.062 µg/mL, highlighting their potential as therapeutic agents against resistant bacterial infections .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Interaction with Enzymes and Receptors : The presence of fluorine atoms enhances the compound's binding affinity to various biological targets, potentially leading to inhibition or activation of specific pathways .
- Disruption of Biofilms : The compound has shown efficacy in reducing pre-formed S. aureus biofilms, which are critical in chronic infections .
Structure-Activity Relationship (SAR)
The incorporation of fluorine atoms in the structure can significantly alter the biological activity of related compounds. For example, studies have shown that adding fluorine at specific positions on the phenyl ring can enhance potency by several folds. This trend underscores the importance of molecular modifications in developing effective antimicrobial agents .
Case Studies and Research Findings
- Fluorinated Salicylanilides : A series of fluorinated salicylanilides were synthesized and tested against MRSA. Compounds with fluorine substitutions exhibited improved potency compared to their non-fluorinated counterparts, with MIC values indicating strong antibacterial activity .
- Comparative Studies : In comparative studies, this compound was assessed alongside other similar compounds, revealing distinct differences in activity profiles based on structural variations .
Data Table: Biological Activity Summary
| Compound Name | MIC (µg/mL) | Activity Type | Target Organism |
|---|---|---|---|
| This compound | 0.031–0.062 | Antimicrobial | MRSA, VRSA |
| Fluorinated Salicylanilide (Compound 22) | 0.031–0.062 | Antimicrobial | MRSA |
| Non-fluorinated Control | >64 | Antimicrobial Resistance | MRSA |
Q & A
Q. What are the key synthetic strategies for preparing 2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol?
Synthesis typically involves constructing the substituted phenyl ring followed by introducing the ethanol moiety. A common approach is the oxidation of a precursor alcohol to an aldehyde intermediate, as demonstrated in the synthesis of structurally similar compounds. For example, 2-(4-fluorophenyl)ethanol can be oxidized using reagents like thionyl chloride (SOCl₂) to yield aldehydes, which may undergo further functionalization . Alternatively, nucleophilic aromatic substitution or Friedel-Crafts alkylation could introduce the trifluoromethyl and fluoro groups onto the phenyl ring before attaching the ethanol group via reduction (e.g., NaBH₄) or Grignard reactions.
Q. What spectroscopic methods are critical for characterizing this compound?
- ¹H and ¹⁹F NMR : Essential for confirming the positions of fluorine and trifluoromethyl groups on the phenyl ring. For instance, ¹⁹F NMR can distinguish between para-fluoro and ortho-trifluoromethyl substituents .
- LCMS (Liquid Chromatography-Mass Spectrometry) : Validates molecular weight and purity. Example: LCMS data in similar fluorinated compounds show clear [M+H]+ peaks (e.g., m/z 1055 in ).
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry or substituent positioning, leveraging programs like SHELXL for refinement .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?
- Temperature Control : Elevated temperatures (e.g., 100°C in toluene) may accelerate substitution but risk decomposition. Lower temperatures (e.g., 0°C in acetic acid) are preferred for stability .
- Catalyst Selection : Cesium carbonate (Cs₂CO₃) enhances nucleophilic substitution efficiency in fluorinated systems, as seen in difluoromethylation reactions .
- Solvent Effects : Polar aprotic solvents like DMF improve solubility of intermediates, while EtOAc aids in purification via column chromatography .
Q. What computational tools aid in predicting the compound's reactivity or stability?
- Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., electron-withdrawing trifluoromethyl groups) on reaction pathways .
- Molecular Dynamics Simulations : Assess conformational stability in solution, critical for designing derivatives with enhanced bioactivity (e.g., anti-inflammatory or anticancer properties as in ).
Q. How do conflicting reports on reaction yields arise, and how can they be resolved?
Discrepancies often stem from differences in substrate purity , catalyst loading , or workup protocols . For example:
- A method using SOCl₂ for oxidation may yield 56% (as in ), while alternative oxidants (e.g., KMnO₄) might produce lower yields due to over-oxidation.
- By-product analysis via GC-MS or HPLC (e.g., C18 reverse-phase columns in ) helps identify unreacted starting materials or degradation products.
Methodological Considerations
Q. What safety protocols are essential when handling this compound?
Q. How can enantiomeric purity be achieved if the compound exhibits chirality?
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
- Asymmetric Catalysis : Enantioselective reduction of ketone precursors (e.g., using chiral borane catalysts) can yield optically pure ethanol derivatives .
Key Challenges and Future Directions
- Scalability : Transitioning from batch to continuous flow reactors could improve yield and reduce waste .
- Ecotoxicology : Assess environmental persistence and biodegradability to meet regulatory standards .
- Biocatalysis : Explore enzyme-mediated synthesis for greener production routes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
